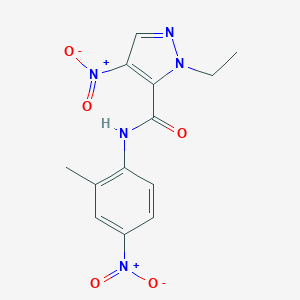![molecular formula C23H19N5O5 B450824 N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B450824.png)
N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a complex organic compound with the molecular formula C23H19N5O5 This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group, a nitro-pyrazolyl group, and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxybenzylidene intermediate: This step involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Introduction of the nitro-pyrazolyl group: The hydrazone intermediate is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-pyrazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting cell signaling pathways: Influencing various signaling cascades that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide can be compared with other similar compounds, such as:
N’-[4-(benzyloxy)benzylidene]-5-({4-amino-1H-pyrazol-1-yl}methyl)-2-furohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-[4-(benzyloxy)benzylidene]-5-({4-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19N5O5 |
|---|---|
Molecular Weight |
445.4g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C23H19N5O5/c29-23(22-11-10-21(33-22)15-27-14-19(13-25-27)28(30)31)26-24-12-17-6-8-20(9-7-17)32-16-18-4-2-1-3-5-18/h1-14H,15-16H2,(H,26,29)/b24-12- |
InChI Key |
LKQAOJIKRYHJGB-MSXFZWOLSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B450741.png)
![2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B450744.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B450747.png)

![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B450750.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(6-methyl-2-pyridinyl)methylene]benzohydrazide](/img/structure/B450751.png)
![2-(4-cyanophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide](/img/structure/B450753.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B450754.png)
![N-(2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B450755.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B450756.png)
![2,2,2-trifluoro-N-({1,3,3-trimethyl-5-[(trifluoroacetyl)amino]cyclohexyl}methyl)acetamide](/img/structure/B450757.png)
![4-bromo-1-methyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B450758.png)
![4-bromo-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzenesulfonohydrazide](/img/structure/B450761.png)

